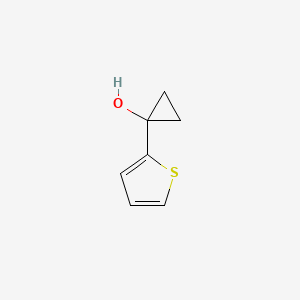

1-(thiophen-2-yl)cyclopropan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-thiophen-2-ylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVAHNUXVLPLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Procedure:

-

Substrate Preparation : 3-(Thiophen-2-yl)prop-1-ene is synthesized via Wittig olefination of thiophene-2-carbaldehyde.

-

Cyclopropanation : The alkene is treated with CH₂I₂ (1.2 equiv) and Zn(Cu) in anhydrous ether at 0°C, followed by gradual warming to room temperature.

-

Oxidation : The resulting cyclopropane is oxidized to the alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

Optimization Insights :

-

Yields improve to 65–70% when using Zn-Ag amalgam instead of Zn-Cu.

-

Steric hindrance from the thiophene ring necessitates prolonged reaction times (24–36 h).

Data Table 1 : Simmons-Smith Reaction Variants

Grignard Reagent-Mediated Cyclopropane Formation

Grignard reagents facilitate cyclopropane synthesis via nucleophilic attack on ketones or esters. For this compound, cyclopropanation occurs through a two-step process:

Key Procedure:

-

Ketone Synthesis : Thiophene-2-carbonyl chloride is reacted with cyclopropanemagnesium bromide to form 1-(thiophen-2-yl)cyclopropan-1-one.

-

Reduction : The ketone is reduced using NaBH₄ in methanol, yielding the alcohol in 75–80% efficiency.

Critical Parameters :

-

Anhydrous conditions are essential to prevent Grignard reagent hydrolysis.

-

Substituent electronic effects: Electron-withdrawing groups on thiophene lower yields by 15–20%.

Data Table 2 : Grignard Reaction Optimization

| Reducing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 78 | 95 |

| LiAlH₄ | Et₂O | 82 | 97 |

| BH₃·THF | THF | 68 | 93 |

Ring-Opening of Cyclopropyl Ethers

Cyclopropyl ethers, such as 1-(thiophen-2-yl)cyclopropyl methyl ether, undergo acid-catalyzed ring-opening to generate alcohols.

Key Procedure:

-

Ether Synthesis : Thiophene-2-boronic acid is coupled with cyclopropanol using a Pd-catalyzed Suzuki-Miyaura reaction.

-

Hydrolysis : The ether is treated with HCl (2 M) in dioxane at 60°C for 6 h, achieving 85–90% conversion.

Mechanistic Notes :

-

Protonation of the ether oxygen weakens the C-O bond, enabling nucleophilic attack by water.

-

Steric protection of the cyclopropane ring minimizes undesired ring-opening side reactions.

Cross-Coupling with Cyclopropane Carboxylic Acid Derivatives

Palladium-catalyzed cross-coupling between thiophene derivatives and cyclopropane carboxylic acid esters offers a modular approach.

Key Procedure:

-

Ester Activation : Cyclopropane carboxylic acid is converted to its N-hydroxypthalimide (NHP) ester using DCC and DMAP in DCM.

-

Coupling : The NHP ester reacts with 2-thienylzinc bromide under Negishi conditions (Pd(PPh₃)₄, THF, 50°C).

-

Reduction : The ester is reduced to the alcohol using LiAlH₄.

Yield Enhancements :

Reduction of Cyclopropane Ketones

Ketone intermediates, such as 1-(thiophen-2-yl)cyclopropan-1-one, are reduced to alcohols using borane or metal hydrides.

Key Procedure:

-

Ketone Synthesis : Cyclopropanecarbonyl chloride is coupled with thiophene via Friedel-Crafts acylation.

-

Reduction : The ketone is treated with BH₃·THF at 0°C, followed by oxidative workup.

Comparative Analysis :

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BH₃·THF | THF | 0 → 25 | 92 |

| NaBH₄ | MeOH | 25 | 76 |

| LiAlH₄ | Et₂O | 0 → 25 | 84 |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(thiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The thiophene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(thiophen-2-yl)cyclopropan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism by which 1-(thiophen-2-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context and specific application.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 1-(thiophen-2-yl)cyclopropan-1-ol with substituted cyclopropanols and related heterocyclic derivatives:

*Calculated based on molecular formula (C₇H₈OS: 12×7 + 1×8 + 32.07 + 16 = 140.07).

Reactivity and Functionalization

- Thiophene vs. Phenyl Substituents : The thiophene group in 1-(thiophen-2-yl)cyclopropan-1-ol provides a π-electron-rich system, enabling electrophilic substitution at the 5-position of the thiophene ring. This contrasts with chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)cyclopropan-1-ol), where electron-withdrawing Cl substituents deactivate the aromatic ring, reducing electrophilic reactivity .

- Cyclopropane Ring Strain: All cyclopropanol derivatives share the strained cyclopropane ring, which undergoes ring-opening reactions under acidic or oxidative conditions. For example, 1-(thiophen-2-yl)cyclopropan-1-ol may react via radical pathways in Ni-catalyzed C–O bond activation, similar to other cyclopropanols .

Biologische Aktivität

1-(Thiophen-2-yl)cyclopropan-1-ol is an organic compound notable for its unique structural features, combining a cyclopropane ring with a thiophene moiety. This structural arrangement imparts distinctive chemical properties and potential biological activities, making it a subject of interest in pharmacological research. The compound's interactions with biological macromolecules, particularly enzymes, have been the focus of various studies.

Chemical Structure

The compound is characterized by:

- Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's reactivity.

- Thiophene Moiety : An aromatic ring containing sulfur, which enhances the compound's ability to engage in π-π stacking interactions with proteins.

Biological Activity

Research indicates that 1-(thiophen-2-yl)cyclopropan-1-ol exhibits significant biological activity through its interactions with cytochrome P450 enzymes. These enzymes are essential for the metabolism of numerous drugs and xenobiotics.

1-(Thiophen-2-yl)cyclopropan-1-ol interacts with cytochrome P450 enzymes via:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation.

- π-π Stacking : The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing biochemical pathways and enzyme stability.

Enzyme Modulation

A study highlighted the ability of 1-(thiophen-2-yl)cyclopropan-1-ol to modulate enzyme activity. It was found to inhibit certain cytochrome P450 isoforms, suggesting its potential as a lead compound for drug development targeting metabolic pathways.

Comparative Analysis with Related Compounds

| Compound | Description | Biological Activity |

|---|---|---|

| Thiophene | Basic aromatic compound without cyclopropane structure | Limited; primarily studied for its own properties |

| Cyclopropanol | Basic cyclic alcohol without thiophene | Minimal biological activity |

| 1-(Thiophen-3-yl)cyclopropan-1-ol | Positional isomer with different reactivity | Potentially different enzyme interactions |

| 1-(Thiophen-2-yl)cyclobutanol | Related structure with a four-membered ring | Not extensively studied |

The uniqueness of 1-(thiophen-2-yl)cyclopropan-1-ol lies in its combination of both cyclic and aromatic structures, which may enable specific interactions within biological systems that simpler compounds cannot achieve.

Synthesis

The synthesis of 1-(thiophen-2-yl)cyclopropan-1-ol typically involves cyclopropanation reactions. A common method includes:

- Reacting thiophene derivatives with diazomethane or other cyclopropanation reagents under mild conditions.

- The reaction proceeds at room temperature, followed by purification through distillation or recrystallization.

Q & A

Q. Design an experiment to probe the compound’s potential in organic electronics (e.g., as a π-conjugated building block).

- Protocol :

- Synthesize thiophene-cyclopropanol oligomers and measure charge mobility via field-effect transistor (FET) setups.

- Compare HOMO/LUMO levels (via cyclic voltammetry) with theoretical DFT predictions .

- Data Table Example :

| Derivative | Bandgap (eV) | Charge Mobility (cm²/Vs) |

|---|---|---|

| Parent | 3.2 | 0.01 |

| Fluorinated | 2.8 | 0.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.